molecular formula C15H11N5O2 B1422037 8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1239848-75-9

8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B1422037
M. Wt: 293.28 g/mol
InChI Key: VTZCYSZIPPPKIS-UHFFFAOYSA-N
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Description

1,2,4-Triazoles and 1,2,4-oxadiazoles are classes of compounds that have been found to have a wide range of biological activities. For example, 1,2,4-triazoles have been found to have significant antibacterial activity . They are also an integral part of a variety of drugs available in clinical therapy including antifungal, anxiolytic, anticonvulsant, and hypnotic . On the other hand, 1,2,4-oxadiazoles have been used to prepare a congener of Trazodone, which was found to be a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine .


Molecular Structure Analysis

1,2,4-Triazoles and 1,2,4-oxadiazoles are heterocyclic compounds, which means they contain a ring made up of different types of atoms. In this case, the rings contain carbon and nitrogen atoms .

Scientific Research Applications

Synthesis and Biological Assessment

Fused heterocyclic 1,2,4-triazoles, including the compound , have attracted attention due to their variety of biological properties. A method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which includes this compound, has been developed. These compounds have shown promising pharmacological activity in preliminary studies (Karpina et al., 2019).

Antimicrobial and Antifungal Properties

Several derivatives of 1,2,4-triazoles have demonstrated significant antimicrobial and antifungal activities. Compounds related to the one have been synthesized and tested, revealing potent antimicrobial properties (Suresh, Lavanya, & Rao, 2016). Another study synthesized various derivatives and tested them for their antimicrobial activity, confirming their potential as antimicrobial agents (Bayrak et al., 2009).

Potential in Treating Hepatitis-A Virus

Research into triazolo[4,3-b]pyridazine derivatives, a related class of compounds, has shown promising activity against hepatitis-A virus. This suggests potential applications in antiviral therapies (Shamroukh & Ali, 2008).

Utility in Synthesis of Other Compounds

The compound has utility in the synthesis of various derivatives with potential biological activities. For example, it has been used in synthesizing sulfone derivatives showing antifungal and insecticidal activity (Xu et al., 2017).

Future Directions

The future directions for research on 1,2,4-triazoles and 1,2,4-oxadiazoles could include further investigations on this scaffold to harness its optimum antibacterial potential. Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2/c1-9-4-2-5-10(8-9)12-16-14(22-19-12)11-6-3-7-20-13(11)17-18-15(20)21/h2-8H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZCYSZIPPPKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CN4C3=NNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 2
8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 3
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8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 5
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8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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